molecular formula C14H18N6O4 B14154334 (2E)-N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinecarboxamide

(2E)-N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinecarboxamide

Cat. No.: B14154334
M. Wt: 334.33 g/mol
InChI Key: FOLAJRNPXSXJSK-RQZCQDPDSA-N
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Description

(2E)-N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring and a hydrazinecarboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinecarboxamide typically involves multiple steps, starting with the preparation of the oxadiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis .

Biology

In biological research, (2E)-N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinecarboxamide may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications .

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases .

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (2E)-N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinecarboxamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, it may inhibit certain enzymes or receptors, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinecarboxamide apart from similar compounds is its unique combination of functional groups.

Properties

Molecular Formula

C14H18N6O4

Molecular Weight

334.33 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-3-[(E)-1-(3,4-dimethoxyphenyl)propylideneamino]urea

InChI

InChI=1S/C14H18N6O4/c1-4-9(8-5-6-10(22-2)11(7-8)23-3)17-18-14(21)16-13-12(15)19-24-20-13/h5-7H,4H2,1-3H3,(H2,15,19)(H2,16,18,20,21)/b17-9+

InChI Key

FOLAJRNPXSXJSK-RQZCQDPDSA-N

Isomeric SMILES

CC/C(=N\NC(=O)NC1=NON=C1N)/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCC(=NNC(=O)NC1=NON=C1N)C2=CC(=C(C=C2)OC)OC

solubility

10.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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